molecular formula C10H15N3O4S B2461338 Tert-butyl N-(4-sulfamoylpyridin-3-yl)carbamate CAS No. 2253630-32-7

Tert-butyl N-(4-sulfamoylpyridin-3-yl)carbamate

Cat. No.: B2461338
CAS No.: 2253630-32-7
M. Wt: 273.31
InChI Key: YKNJSTBZCICIGK-UHFFFAOYSA-N
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Description

Tert-butyl N-(4-sulfamoylpyridin-3-yl)carbamate is an organic compound with a complex structure that includes a tert-butyl group, a sulfamoyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4-sulfamoylpyridin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a sulfamoyl-substituted pyridine derivative. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the stability of the tert-butyl group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(4-sulfamoylpyridin-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfamoyl group can lead to the formation of sulfonic acid derivatives, while reduction of the pyridine ring can yield piperidine derivatives .

Scientific Research Applications

Tert-butyl N-(4-sulfamoylpyridin-3-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-(4-sulfamoylpyridin-3-yl)carbamate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The pyridine ring can interact with aromatic residues through π-π stacking interactions, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-(4-sulfamoylpyridin-3-yl)carbamate is unique due to the presence of the sulfamoyl group, which imparts specific chemical reactivity and biological activity. The combination of the tert-butyl group and the pyridine ring also contributes to its stability and versatility in various applications .

Properties

IUPAC Name

tert-butyl N-(4-sulfamoylpyridin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4S/c1-10(2,3)17-9(14)13-7-6-12-5-4-8(7)18(11,15)16/h4-6H,1-3H3,(H,13,14)(H2,11,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNJSTBZCICIGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CN=C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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